molecular formula C13H14 B101796 2,3,4,9-Tetrahydro-1H-fluorene CAS No. 17057-95-3

2,3,4,9-Tetrahydro-1H-fluorene

Cat. No.: B101796
CAS No.: 17057-95-3
M. Wt: 170.25 g/mol
InChI Key: WZJLGICGNMAUFC-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-fluorene is an organic compound with the molecular formula C13H14 It is a derivative of fluorene, characterized by the partial saturation of its polycyclic aromatic hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,9-Tetrahydro-1H-fluorene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of fluorene. This process typically employs a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows:

[ \text{Fluorene} + \text{H}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of high-pressure hydrogenation reactors allows for the large-scale production of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,9-Tetrahydro-1H-fluorene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination agents.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-fluorene has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Fluorene: The parent compound, fully aromatic.

    1,2,3,4-Tetrahydrofluorene: Another partially saturated derivative.

    Indene: A structurally related compound with a similar aromatic system.

Uniqueness: 2,3,4,9-Tetrahydro-1H-fluorene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Its partial saturation provides a balance between aromatic stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJLGICGNMAUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343246
Record name 2,3,4,9-Tetrahydro-1H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17057-95-3
Record name 2,3,4,9-Tetrahydro-1H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

15 g (90.2 mmol) of fluorene was dissolved in 200 ml of a tetrahydrofuran (THF)/ethylene diamine solution (1:1 ratio). The solution was cooled in a ice bath and with stirring 3.13 g of lithium (451.2 mmol) was added in small portions. After all the lithium had been added the solution was stirred for 2 h with consequent dissolution of the lithium metal. The resulting solution was then poured into a HCl/ice mixture. The solution was then extracted with diethyl ether. The organic washings were combined, washed with water and dried over MgSO4. The solution was filtered and the solvent removed on a rotary evaporator. The crude material was then purified by dissolving in hexane and passing through a silica gel column to give 11.4 g (75 percent yield) of product after solvent removal.
Quantity
15 g
Type
reactant
Reaction Step One
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200 mL
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solvent
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3.13 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
HCl ice
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0 (± 1) mol
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Reaction Step Five
Yield
75%

Synthesis routes and methods II

Procedure details

30 g (0.18 mol) of fluorene was placed in a 1 L glass vessel, to which a mixed solution of 175 mL of ethylenediamine and 175 mL of THF was added under a nitrogen atmosphere, and dissolved by stirring. 5.6 g (0.812 mol) of metallic lithium was added to the resulting solution at 0° C. over 50 minutes. After completing the reaction, water was added thereto, and the target compound was extracted with diethyl ether and rinsed with a sodium chloride aqueous solution. Magnesium sulfate was added to the diethyl ether layer, which was dried in a refrigerator overnight. Magnesium sulfate was filtered off, and diethyl ether was removed to provide 27.6 g of 1,2,3,4-tetrahydrofluorene (4HFluH) as an orange solid matter (yield: 90%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
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reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Aluminium chloride (53.7 g, 0.40 mol) was added portion wise to 2-benzylcyclohexanone (25 g, 0.13 mol) in 100 mL of hexane. The mixture was heated at 60° C. for 4 h then cooled and poured onto ice acidified with HCl (aq). The organic layer was decanted and the aqueous layer was extracted with 100 mL of hexane. The organics were washed once with a dilute HCl solution, a dilute sodium bicarbonate solution and finally with water. The organic layer was dried, filtered and the hexane was removed. The resulting oil was distilled at 110-135° C. at 4 mm Hg, followed by crystallization from methanol gave (5 g, 23%) of tetrahydrofluorene as a white solid, mp 57° C.
Quantity
53.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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Yield
23%

Synthesis routes and methods IV

Procedure details

Fluorene (100 g, 0.6 mole) was dissolved in a mixture of 600 ml tetrahydrofuran (THF) and 600 ml ethylenediamine (1:1 by volume). The fluorene solution was degassed with nitrogen and cooled to 0° C. 4.25 equivalents of lithium metal (17.7 g, 2.55 mole) were added in 2 g portions every 10 minutes and the reaction temperature was maintained at 10° C. The reaction mixture was warmed to room temperature. The reaction mixture was then quenched with degassed water; the separated organic phase was extracted with a mixture of aqueous NaCl (300 ml) and cyclohexane (500 ml). The organic phase was washed with aqueous NaCl (300 ml), the water phase was removed, and the cyclohexane was stripped from the solution leaving 95 g (0.56 moles) of tetrahydrofluorene (93% yield). 9-trimethylsilyl-1,2,3,4-tetrahydro-9H-fluorene. 1,2,3,4-tetrahydro-9H-fluorene (50 grams (g), 0.294 mol) was dissolved in 1 liter (L) of anhydrous THF and cooled to -78 ° C. To this solution 123 ml (0.307 mol) of n-BuLi (2.5M solution in hexane) was added via syringe within 25 minutes (min). The reaction mixture was stirred for few minutes at -78° C. until the lithium salt precipitated from the solution. After precipitation, the cold bath was removed and the reaction mixture was and stirred for 2 hours (hr) at room temperature. The flask was cooled to -78° C. and 40 ml (34.24 g, 0.315 mol) of trimethylsilyl chloride (TMSCI) was added through syringe within 1 hr. After addition was completed the reaction mixture was stirred for 3 hr at -78 ° C. and then it was slowly warmed up to room temperature and stirred overnight. THF solvent was removed in vacuum and the residue was extracted with 150 ml of hexane. The hexane solution was filtered to another flask and hexane was removed leaving 70.39 g of 9-trimethylsilyl-1,2,3,4-tetrahydro-9H-fluorene (about 95% pure). Yield 99%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,9-Tetrahydro-1H-fluorene
Reactant of Route 2
2,3,4,9-Tetrahydro-1H-fluorene
Reactant of Route 3
2,3,4,9-Tetrahydro-1H-fluorene
Reactant of Route 4
2,3,4,9-Tetrahydro-1H-fluorene
Reactant of Route 5
2,3,4,9-Tetrahydro-1H-fluorene
Reactant of Route 6
2,3,4,9-Tetrahydro-1H-fluorene
Customer
Q & A

Q1: How does the incorporation of 2,3,4,9-tetrahydro-1H-fluorene impact the properties of liquid crystals?

A1: Research indicates that introducing the this compound moiety into typical liquid crystal structures primarily affects their thermal properties. [] It has been observed to lower both the melting point and clearing point values compared to similar structures incorporating fluorene or trans-cyclohexane. [] This suggests that this compound can influence the temperature range within which a liquid crystal exhibits its characteristic mesophases.

Q2: What are the potential advantages of using this compound in liquid crystal design?

A2: The ability of this compound to lower both melting and clearing points in liquid crystals is significant. [] This could allow for the development of liquid crystal mixtures with desirable operating temperature ranges for specific applications. For example, it might enable the creation of displays that function effectively at lower temperatures or with reduced power consumption.

Q3: What are the future research directions for this compound in material science?

A3: Further research is needed to fully understand the structure-property relationships of liquid crystals containing this compound. Exploring different molecular arrangements and substitutions on the this compound core could lead to materials with improved or novel properties beyond influencing melting and clearing points. [] Additionally, investigating its compatibility with other common liquid crystal components is crucial for developing practical applications.

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